molecular formula C32H59N9O8 B12395960 Acetyl-PHF6YA amide

Acetyl-PHF6YA amide

Cat. No.: B12395960
M. Wt: 697.9 g/mol
InChI Key: QYMWJIBCASHBOD-HCZIBAAHSA-N
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Description

Acetyl-PHF6YA amide is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is used for protein interaction, functional analysis, epitope screening, and is particularly significant in the field of agent research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amides, including Acetyl-PHF6YA amide, often involves the reaction of carboxylic acids with amines. This process can be facilitated by using acid chlorides, acid anhydrides, or esters as intermediates . The reaction typically requires strong heating or coupling with a second reaction to activate the acid . Another method involves the hydrolysis of nitriles under mildly basic conditions .

Industrial Production Methods

In industrial settings, the preparation of amides can be achieved through electrosynthesis, which is a greener and more sustainable method. This process involves the electro-oxidation of iodide salts to produce effective mediators in solution, which then facilitate the formation of amides . This method is particularly advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetyl-PHF6YA amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reactants used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetyl-PHF6YA amide involves its interaction with specific molecular targets and pathways. As a polypeptide, it can bind to proteins and influence their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-PHF6YA amide is unique due to its specific sequence and structure, which allows it to interact with particular proteins and perform specialized functions in research and development . Its ability to be identified through peptide screening makes it a valuable tool in various scientific fields.

Properties

Molecular Formula

C32H59N9O8

Molecular Weight

697.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C32H59N9O8/c1-9-18(6)26(41-29(46)22(13-14-23(34)43)39-31(48)24(16(2)3)37-20(8)42)32(49)40-25(17(4)5)30(47)36-19(7)28(45)38-21(27(35)44)12-10-11-15-33/h16-19,21-22,24-26H,9-15,33H2,1-8H3,(H2,34,43)(H2,35,44)(H,36,47)(H,37,42)(H,38,45)(H,39,48)(H,40,49)(H,41,46)/t18-,19-,21-,22-,24-,25-,26-/m0/s1

InChI Key

QYMWJIBCASHBOD-HCZIBAAHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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